N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, also known as HTMT-OXA, is a synthetic compound used in scientific research for its potential therapeutic applications. This compound belongs to the family of oxalamides and has been studied for its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Chemosensors for Metal Ion Detection
Researchers Liu et al. (2022) developed two chemosensors derived from 5-(thiophene-2-yl)oxazole, which include compounds related to N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide. These chemosensors were designed for the specific recognition of Ga3+ ions and demonstrated high sensitivity and selectivity through a fluorescence turn-on strategy (Liu et al., 2022).
Molecular Structure and Hydrogen Bonding
Martínez-Martínez et al. (1998) conducted a study on the synthesis and structural investigation of oxamide derivatives, including those structurally similar to this compound. Their work revealed insights into the intramolecular hydrogen bonding and molecular conformations of these compounds (Martínez-Martínez et al., 1998).
Polymer Synthesis and Applications
Sobolčiak et al. (2013) synthesized a novel cationic polymer using a compound structurally related to the one . This polymer demonstrated unique properties, including the ability to switch from a cationic to a zwitterionic form upon light irradiation. Such materials have potential applications in DNA interaction and antibacterial activity (Sobolčiak et al., 2013).
Anticancer Potential
Haridevamuthu et al. (2023) explored hydroxyl-containing benzo[b]thiophene analogs, closely related to the compound , for their anticancer activity. They found that these compounds showed selectivity towards laryngeal cancer cells and could potentially be combined with other drugs for effective chemotherapy (Haridevamuthu et al., 2023).
Catalysis
Ghorbanloo and Alamooti (2017) studied a thiazole-hydrazone ligand similar in structure to the compound of interest for its use in catalysis. They demonstrated its effectiveness as a catalyst in oxidation reactions, suggesting potential applications in industrial processes (Ghorbanloo & Alamooti, 2017).
properties
IUPAC Name |
N'-(2-hydroxy-2-thiophen-3-ylethyl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-22-14-5-3-2-4-11(14)8-17-15(20)16(21)18-9-13(19)12-6-7-23-10-12/h2-7,10,13,19H,8-9H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRFTHUNDQATIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.